5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one
Description
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,4-dichlorophenoxy substituent at position 5 and two phenyl groups at positions 1 and 2. The pyrazolone core is a versatile scaffold in medicinal chemistry, known for its bioactivity in antimicrobial, anti-inflammatory, and antitumor applications.
Properties
CAS No. |
143578-71-6 |
|---|---|
Molecular Formula |
C21H14Cl2N2O2 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenoxy)-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-15-11-12-19(18(23)13-15)27-21-14-20(26)24(16-7-3-1-4-8-16)25(21)17-9-5-2-6-10-17/h1-14H |
InChI Key |
ADZSVUKFLNLSCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2,4-dichlorophenol with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Notes
Synthesis Considerations: The dichlorophenoxy group necessitates careful optimization of reaction conditions to avoid dehalogenation or side reactions.
Bioactivity Gaps : Further studies are needed to evaluate the target compound’s efficacy against resistant bacterial strains or cancer cell lines.
Solubility vs. Potency: Balancing lipophilic (dichlorophenoxy) and hydrophilic (hydroxyethyl) groups could optimize pharmacokinetics .
Biological Activity
5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 143578-71-6) is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H14Cl2N2O2 |
| Molecular Weight | 397.25 g/mol |
| IUPAC Name | 5-(2,4-dichlorophenoxy)-1,2-diphenylpyrazol-3-one |
| CAS Number | 143578-71-6 |
Antioxidant Activity
Research indicates that compounds with pyrazole moieties exhibit significant antioxidant properties. A study demonstrated that derivatives of chalcones containing pyrazole showed moderate free radical scavenging activity, with a reported inhibition percentage of 45.12% against DPPH radicals . This suggests potential applications in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial for developing treatments for chronic inflammatory conditions .
Antimicrobial Activity
The presence of the dichlorophenoxy group in the compound enhances its antimicrobial efficacy. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in antiseptic formulations and preservatives in cosmetic products .
The biological activity of 5-(2,4-Dichlorophenoxy)-1,2-diphenyl-1,2-dihydro-3H-pyrazol-3-one is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, leading to reduced production of inflammatory mediators.
- Receptor Modulation : It may interact with receptors associated with pain and inflammation pathways, providing analgesic effects.
Study on Antioxidant Properties
In a recent study published in the International Journal of Research in Pharmaceutical Sciences, researchers synthesized a derivative of the compound and evaluated its antioxidant activity using DPPH assays. The results showed significant scavenging activity, supporting its potential use as a natural antioxidant in food and pharmaceutical industries .
Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory effects of pyrazole derivatives in animal models. The findings indicated that treatment with these compounds resulted in decreased levels of inflammatory markers in serum and tissues, suggesting their efficacy in treating conditions like arthritis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
